![molecular formula C12H20NNaO5S B13910467 SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)
SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-[Ethyl(M-tolyl)amino]-2-hydroxy-1-propanesulfonate Hydrate is a chemical compound with the molecular formula C12H18NNaO4S·xH2O. It is commonly used as a water-soluble reagent for the enzymatic photometric determination of hydrogen peroxide . This compound is known for its high absorbance at visible wavelengths in media ranging from weakly alkaline to fairly acidic pH levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-[Ethyl(M-tolyl)amino]-2-hydroxy-1-propanesulfonate Hydrate involves the reaction of N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline derivatives. These derivatives are synthesized and assessed as water-soluble hydrogen donors . The reaction conditions typically involve maintaining a controlled pH environment to ensure the stability and solubility of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a product purity of over 98% (HPLC) . The compound is then crystallized and dried to obtain the final product in its hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-[Ethyl(M-tolyl)amino]-2-hydroxy-1-propanesulfonate Hydrate undergoes various chemical reactions, including:
Oxidation: It can act as a hydrogen donor in the presence of peroxidase, leading to the formation of hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the ethyl or m-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include peroxidase for oxidation reactions and various nucleophiles for substitution reactions . The reactions are typically carried out in aqueous media with controlled pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include hydrogen peroxide in oxidation reactions and substituted derivatives in substitution reactions .
Wissenschaftliche Forschungsanwendungen
Sodium 3-[Ethyl(M-tolyl)amino]-2-hydroxy-1-propanesulfonate Hydrate has a wide range of scientific research applications, including:
Wirkmechanismus
The compound exerts its effects by acting as a hydrogen donor in the presence of peroxidase. The enzymatic reaction leads to the formation of hydrogen peroxide, which can be quantified photometrically . The molecular targets involved in this process include the active sites of peroxidase enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[Ethyl(m-tolyl)amino]-2-hydroxy-1-propanesulfonic Acid Sodium Salt
- 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic Acid Sodium Salt
Uniqueness
Sodium 3-[Ethyl(M-tolyl)amino]-2-hydroxy-1-propanesulfonate Hydrate is unique due to its high solubility in water and its ability to act as a hydrogen donor in enzymatic reactions . This makes it particularly useful in photometric assays for hydrogen peroxide detection .
Eigenschaften
Molekularformel |
C12H20NNaO5S |
|---|---|
Molekulargewicht |
313.35 g/mol |
IUPAC-Name |
sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate;hydrate |
InChI |
InChI=1S/C12H19NO4S.Na.H2O/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
MHCJQDQJKFAYST-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910385.png)
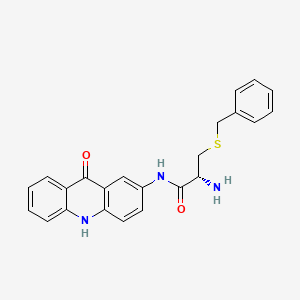
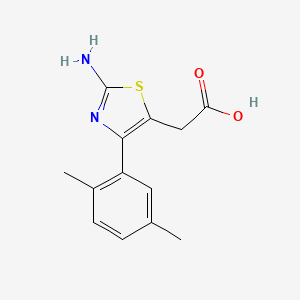
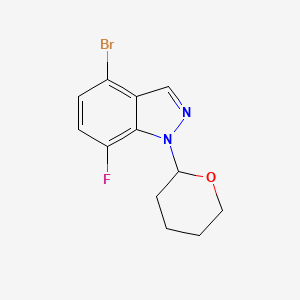
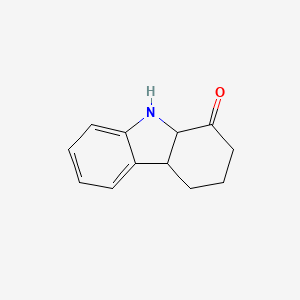
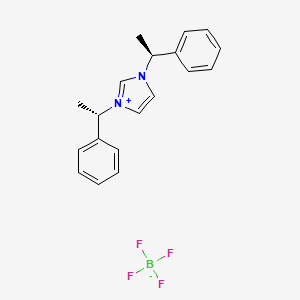
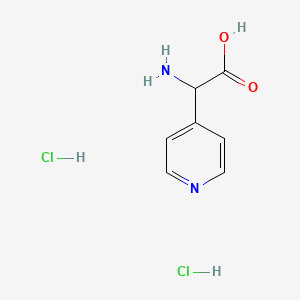
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)






